3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
The compound 3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide belongs to the benzamide-sulfonamide class of molecules, characterized by a central benzamide core linked to a sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl amine. This structure combines aromatic and heterocyclic moieties, making it a candidate for diverse biological applications, particularly in enzyme inhibition due to the sulfonamide pharmacophore.
Properties
IUPAC Name |
3,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-4-5-16(12-14(13)2)19(25)23-17-6-8-18(9-7-17)28(26,27)24-20-21-11-10-15(3)22-20/h4-12H,1-3H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKQTJIGAARALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the acylation of 3,4-dimethylbenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Sulfamoyl Group: The next step involves the sulfonation of the benzamide core with a sulfonyl chloride derivative to introduce the sulfamoyl group.
Attachment of the Methylpyrimidinyl Moiety: The final step involves the coupling of the sulfamoylphenyl intermediate with 4-methylpyrimidine under suitable conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a specific protein, altering its function and thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s benzamide core features 3,4-dimethyl substituents, which differ from analogs with halogen, trifluoromethyl, or amino groups. These substituents influence electronic properties, lipophilicity, and intermolecular interactions. Key comparisons include:
Halogenated Analogs ()
- 5i (4-Chloro) : Exhibits a high melting point (256–258°C), likely due to strong dipole-dipole interactions from the electron-withdrawing Cl group .
- 5h (2-Fluoro) : Lower melting point (205–207°C) compared to 5i, suggesting reduced molecular packing efficiency with ortho-substitution .
Trifluoromethyl-Substituted Analog ()
- N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide : The CF₃ group increases lipophilicity (XLogP3 ≈ 3.5) and electronic withdrawal, which could enhance membrane permeability but reduce aqueous solubility .
Amino-Substituted Analog ()
- 2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (16): Features a dimethylphenylamino group instead of dimethylbenzamide. Its lower melting point (159–161°C) highlights the role of hydrogen bonding disruption by the amino group .
Bulkier Sulfamoyl Derivatives ()
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated molecular weight based on structural analysis.
Key Observations:
- Melting Points : Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points via enhanced polarity, while bulky substituents (e.g., dibutyl) may lower them due to steric hindrance.
- Lipophilicity : The target’s 3,4-dimethyl groups likely increase XLogP3 compared to halogenated analogs but remain lower than dibutyl derivatives.
Analytical and Spectral Data
- NMR Spectroscopy : Analogs like 5i () show distinct ¹H-NMR shifts for aromatic protons (δ 7.2–8.1 ppm), influenced by substituent electronic effects . The target’s dimethyl groups would likely upfield-shift adjacent protons due to electron-donating effects.
- Elemental Analysis : Compound 16 () shows close alignment between calculated and found values (e.g., C: 64.71% vs. 64.05%), confirming structural integrity .
Biological Activity
3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound belonging to the class of sulfonamide derivatives. This compound exhibits a unique structural arrangement that contributes to its biological activity, particularly in medicinal chemistry and drug development. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.43 g/mol. The compound features a sulfonamide group linked to a phenyl ring, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 348.43 g/mol |
| LogP | 1.397 |
| Polar Surface Area | 105.961 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 10 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The sulfonamide moiety can inhibit the activity of various enzymes by forming hydrogen bonds with their active sites. This mechanism is similar to other sulfonamide derivatives known for their antibacterial properties .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell division through interactions with tubulin and histone deacetylases . This inhibition can lead to alterations in gene expression and potential apoptosis in cancer cells.
- Antimicrobial Effects : Similar to other compounds in its class, it may also demonstrate antimicrobial activity against a range of pathogens.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound.
Case Study 1: Anticancer Activity
A study evaluated the effects of sulfonamide derivatives on cancer cell lines. It was found that compounds with similar structures inhibited the growth of various cancer types by inducing cell cycle arrest and apoptosis. The specific mechanism involved the inhibition of histone deacetylases, leading to changes in gene expression associated with tumor suppression.
Case Study 2: Antimicrobial Properties
Research on related sulfonamide compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. Given the structural similarities, it is hypothesized that this compound may exhibit comparable antimicrobial effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
